1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 944545-94-2
VCID: VC2806853
InChI: InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3
SMILES: CN1C(=O)C=C(N1)C2=CC=NC=C2
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

CAS No.: 944545-94-2

Cat. No.: VC2806853

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol - 944545-94-2

Specification

CAS No. 944545-94-2
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one
Standard InChI InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3
Standard InChI Key YFWFFDMVASIGTN-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(N1)C2=CC=NC=C2
Canonical SMILES CN1C(=O)C=C(N1)C2=CC=NC=C2

Introduction

Chemical Identity and Structural Properties

Basic Identification Data

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is precisely characterized by several chemical identifiers that enable its unambiguous recognition in scientific literature and chemical databases. These identifiers are essential for researchers seeking to study or utilize this compound in their work.

Table 1: Chemical Identification Parameters of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

ParameterValue
CAS Registry Number944545-94-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
IUPAC Name2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one
Standard InChIInChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3

The compound is characterized by a pyrazole core with three key substituents: a methyl group at the N1 position, a pyridin-4-yl group at C3, and a hydroxyl group at C5 that typically exists in its tautomeric form as a ketone, giving rise to the alternative name 2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one.

Structural Features and Tautomerism

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol exhibits tautomerism, a common phenomenon in pyrazole-based structures. The 5-hydroxy tautomer can convert to the corresponding 5-keto form (pyrazolone), which is often the predominant form in solution. This tautomeric behavior significantly influences the compound's physical properties, reactivity, and biological interactions.

Similar structural features are observed in related compounds such as 3-methyl-1-phenyl-1H-pyrazol-5-ol, where a phenyl group replaces the pyridin-4-yl moiety. Crystal structure studies of these related compounds reveal important insights into the potential structural characteristics of our target molecule .

Physicochemical Properties

Physical State and Stability

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol typically exists as a solid at room temperature, consistent with the physical properties of similar pyrazole derivatives. The compound should be stored at room temperature according to standard handling protocols. While specific stability data for this exact compound is limited in the available literature, pyrazole derivatives generally demonstrate reasonable stability under normal laboratory conditions.

Solubility and Partition Characteristics

Based on its molecular structure containing both hydrophilic (pyrazolone, pyridine nitrogen) and hydrophobic (methyl, aromatic) components, 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol likely demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The pyridine nitrogen and the hydroxyl/carbonyl group can participate in hydrogen bonding, potentially enhancing its solubility in protic solvents.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol typically involves the condensation of pyridine derivatives with appropriate pyrazole precursors. This approach aligns with established methods for preparing pyrazole compounds with various substituents.

Based on synthetic routes for similar compounds, we can infer several potential pathways for the synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol:

  • Condensation of methylhydrazine with an appropriate β-keto ester containing the pyridine moiety

  • Cyclization reactions involving pyridine-containing precursors and methylhydrazine derivatives

  • Modification of pre-formed pyrazole structures through coupling reactions with pyridine derivatives

Biological Activities and Applications

Research Applications in Biochemistry

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is utilized in biochemical research, particularly in proteomics studies and investigations of protein interactions and signaling pathways. Its structural features make it valuable for designing molecules with specific biological activities and for studying cellular processes such as:

  • Inflammation

  • Cell proliferation

  • Apoptosis

  • Enzyme modulation

Structure-Activity Relationships

The biological activity of pyrazole compounds is significantly influenced by their substituents. In related compounds, research has shown that:

  • The nature of substituents on the pyrazole ring affects antimicrobial activity

  • Electron-donating groups may enhance certain biological activities

  • The position and type of substituents can determine the specificity for different biological targets

For instance, studies on similar pyrazole derivatives have demonstrated that modifications at the aryl ring can significantly impact antifungal activity, with electron-donating groups generally increasing activity while electron-withdrawing groups may have the opposite effect .

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be accomplished through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR would provide valuable information about the carbon-hydrogen framework and confirm the presence of the pyrazole and pyridine rings.

  • Infrared (IR) Spectroscopy: This technique would help identify functional groups, particularly the hydroxyl/carbonyl group characteristic of the pyrazolone tautomer.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to the compound's structure.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for the analysis and purification of pyrazole derivatives . For 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, HPLC analysis would typically utilize:

  • Reversed-phase columns

  • Mobile phases consisting of water-acetonitrile or water-methanol mixtures

  • UV detection at wavelengths appropriate for pyrazole and pyridine chromophores

Structure-Based Design and Molecular Interactions

Computational Studies

Computational approaches such as molecular docking and molecular dynamics simulations could provide valuable insights into how 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol interacts with biological targets. These methods can help predict:

  • Binding affinities to specific proteins

  • Conformational preferences in different environments

  • Structure-activity relationships for designing more potent derivatives

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